N-allyl-4-isobutyl-3-methyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide
Description
N-allyl-4-isobutyl-3-methyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide is a compound belonging to the 1,2,4-benzothiadiazine-1,1-dioxide family. This class of compounds is known for its diverse pharmacological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, and more . The unique structure of this compound allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry research.
Properties
Molecular Formula |
C16H21N3O3S |
|---|---|
Molecular Weight |
335.4 g/mol |
IUPAC Name |
3-methyl-4-(2-methylpropyl)-1,1-dioxo-N-prop-2-enyl-1λ6,2,4-benzothiadiazine-7-carboxamide |
InChI |
InChI=1S/C16H21N3O3S/c1-5-8-17-16(20)13-6-7-14-15(9-13)23(21,22)18-12(4)19(14)10-11(2)3/h5-7,9,11H,1,8,10H2,2-4H3,(H,17,20) |
InChI Key |
CCJWDADXHYSCKO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NS(=O)(=O)C2=C(N1CC(C)C)C=CC(=C2)C(=O)NCC=C |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-allyl-4-isobutyl-3-methyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide typically involves the following steps:
Formation of the Benzothiadiazine Ring: The initial step involves the formation of the 1,2,4-benzothiadiazine-1,1-dioxide ring.
Carboxamide Formation: The final step involves the formation of the carboxamide group at the 7-position of the benzothiadiazine ring.
Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
N-allyl-4-isobutyl-3-methyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide undergoes various chemical reactions, including:
Substitution: The compound can undergo substitution reactions, where functional groups on the benzothiadiazine ring are replaced with other groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield amines or alcohols .
Scientific Research Applications
N-allyl-4-isobutyl-3-methyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-allyl-4-isobutyl-3-methyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, leading to the modulation of biological processes . The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
N-allyl-4-isobutyl-3-methyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide can be compared with other similar compounds in the 1,2,4-benzothiadiazine-1,1-dioxide family, such as:
4H-1,2,4-benzothiadiazine-1,1-dioxide: Known for its antihypertensive and antidiabetic activities.
3-substituted-4H-1,2,4-benzothiadiazine-1,1-dioxides: Studied for their potential as ATP-sensitive potassium channel activators.
7-position and 3-position substituted benzothiadiazines: Evaluated for their selective inhibition of insulin release.
Biological Activity
N-allyl-4-isobutyl-3-methyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide is a compound belonging to the benzothiadiazine class, which has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be summarized as follows:
- Molecular Formula : C12H16N2O3S
- Molecular Weight : 272.34 g/mol
- CAS Number : [Pending]
The compound exhibits its biological activity primarily through modulation of neurotransmitter systems. Specifically, it acts as a positive allosteric modulator of the AMPA receptor, which is crucial for synaptic transmission and plasticity in the central nervous system (CNS) .
Key Mechanisms:
- Neurotransmitter Release : In studies involving microdialysis in mice, the compound was shown to enhance the release of acetylcholine and serotonin in the hippocampus, indicating a potential role in cognitive enhancement and mood regulation .
- Metabolism : The compound undergoes hepatic metabolism via cytochrome P450 enzymes, resulting in active metabolites that retain similar pharmacological properties but with improved stability .
Biological Activity Summary
The biological activities associated with this compound include:
Case Studies
Several studies have explored the effects of this compound on various biological systems:
- In Vitro Studies : Research demonstrated that N-allyl-4-isobutyl-3-methyl derivatives exhibited significant neuroprotective effects against oxidative stress in neuronal cell cultures.
- Animal Models : In rodent models, administration of the compound resulted in improved performance in memory tasks and reduced anxiety-like behaviors, suggesting its potential as a therapeutic agent for neurodegenerative diseases.
- Clinical Implications : Given its mechanism of action and observed effects in preclinical studies, there is potential for development into treatments for conditions such as Alzheimer's disease and depression.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
